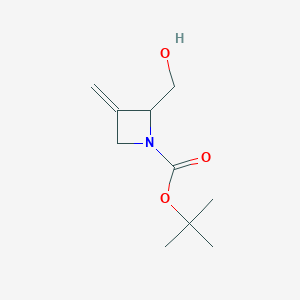

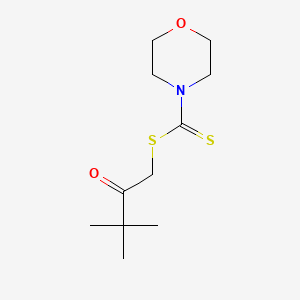

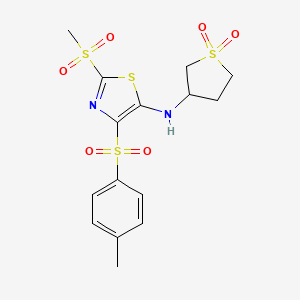

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate” is an alkylated derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications. It’s a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Applications De Recherche Scientifique

Kinetic Resolution and Asymmetric Induction

- Kinetic Resolution of Carboxylic Acids : This compound plays a role in the kinetic resolution of racemic carboxylic acids via enantioselective esterification reactions, demonstrating significant asymmetric induction (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Protection of Hydroxyl Groups

- RNA Synthesis : Tert-butyl derivatives, such as tert-butyldithiomethyl (DTM), are used in the protection of 2'-OH during solid-phase RNA synthesis, facilitating high-yield and fast synthesis (Semenyuk et al., 2006).

Stereoselective Hydroformylation

- Stereoselective Hydroformylation : Tert-butyl derivatives are used in the highly stereoselective hydroformylation of oxazoline derivatives, producing intermediates for the synthesis of amino acid derivatives (Kollár & Sándor, 1993).

Aziridination and Ring Openings

- Aziridination and Ring Openings : Tert-butyl cinnamates, including tert-butyl derivatives, undergo aziridination and subsequent ring-opening reactions, serving as synthetic building blocks (Armstrong & Ferguson, 2012).

Cyclization and Alkylation

- Cyclization and Alkylation : Base-promoted cyclization of tert-butyl derivatives leads to high-yield formation of certain carboxylic acid esters, demonstrating their utility in complex organic syntheses (Hodges, Wang, & Riley, 2004).

Oxidative Amidation

- Oxidative Amidation : Tert-butyl hydroperoxide, a related compound, is used in the oxidative amidation of methylarenes to amides, highlighting the role of tert-butyl derivatives in selective oxidation processes (Azizi, Karimi, & Heydari, 2014).

Asymmetric Synthesis of Amines

- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, closely related to tert-butyl derivatives, are used in the asymmetric synthesis of amines, showcasing the versatility of tert-butyl derivatives in synthesizing chiral amines (Ellman, Owens, & Tang, 2002).

DNA Modification Studies

- DNA Modification : Tert-butyl derivatives have been used in studies investigating DNA modifications, such as the conversion of 5-formylcytosine to cytosine by C-C bond cleavage (Iwan et al., 2018).

Metabolic Studies

- Metabolic Studies : Research on the metabolism of tert-butyl derivatives, such as 3,5-di-tert.-butyl-4-hydroxytoluene, has provided insights into metabolic pathways in different species (Daniel, Gage, & Jones, 1968).

Propriétés

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDIUOOEGBBKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)

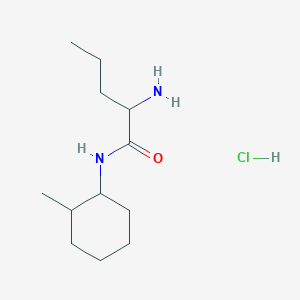

![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)